1H-Benzimidazole-2-pentanamine
Overview
Description
“1H-Benzimidazole-2-pentanamine” is a heterocyclic organic compound . It belongs to the group of benzimidazoles, which are organic compounds containing a benzene ring fused to an imidazole ring . Benzimidazoles are known for their wide range of bioactivities, including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .
Synthesis Analysis
Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . This process can yield a variety of benzimidazole derivatives with high efficiency .Molecular Structure Analysis
The structure of benzimidazoles has been extensively studied . The benzimidazole core of these molecules is planar, and they can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Chemical Reactions Analysis
Benzimidazole derivatives have been found to react with various free radicals . They can undergo several possible reaction pathways, including hydrogen atom transfer (HAT) in nonpolar medium, single electron transfer followed by proton transfer (SPLET) in polar medium, and radical adduct formation (RAF) in both media .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure . For example, benzimidazole itself is a white solid that appears in the form of tabular crystals .Scientific Research Applications
Green Synthesis of Benzimidazole Derivatives
Benzimidazoles, including 1H-Benzimidazole-2-pentanamine, have been synthesized using environmentally friendly methods. These compounds serve as versatile scaffolds in experimental drug design, offering structural diversity and various substitutions. Green synthesis techniques have been explored, emphasizing sustainability and efficiency in producing these important compounds (Nikpassand & Pirdelzendeh, 2016).
Applications in Amino Acid Mimetics
1H-Benzimidazole derivatives have been used to create amino acid mimetics, particularly those with a C-terminal imidazole. This research highlights the synthesis of such compounds using catalytic processes, contributing to the development of novel bioactive molecules (Zaman, Kitamura, & Abell, 2005).
DNA Topoisomerase Inhibition
Research has demonstrated that some 1H-Benzimidazole derivatives act as potent inhibitors of mammalian DNA topoisomerase I, an enzyme critical in DNA replication. This property suggests potential applications in cancer treatment and other fields where DNA replication control is crucial (Alpan, Gunes, & Topçu, 2007).
Antimicrobial Activity
Several 1H-Benzimidazole derivatives have shown marked antimicrobial activity, suggesting their potential as active agents in treating bacterial and fungal infections. This aspect of benzimidazoles underscores their relevance in medicinal chemistry (Ajani et al., 2016).
Electrosynthesis for Sustainable Production
Electrochemical synthesis methods for 1H-substituted benzimidazoles have been developed, showcasing a sustainable approach that limits chemical waste. This method is significant for producing benzimidazoles in a more environmentally friendly manner (Dissanayake & Vannucci, 2018).
Antiviral Applications
Benzimidazole derivatives, including 1H-Benzimidazole, have been shown to inhibit human cytomegalovirus (HCMV) replication. This discovery points to their potential as antiviral agents, particularly against viruses resistant to other treatments (Biron et al., 2002).
Mechanism of Action
Target of Action
This compound is a biochemical used in proteomics research
Mode of Action
As a benzimidazole derivative, it may interact with its targets through hydrogen bonding, given the presence of the imidazole ring . .
Biochemical Pathways
Benzimidazole derivatives have been shown to exhibit diverse biological activities, including antifungal and antitubercular effects
Result of Action
As a biochemical used in proteomics research , it may be involved in various biological processes
Safety and Hazards
Properties
IUPAC Name |
5-(1H-benzimidazol-2-yl)pentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7H,1-2,5,8-9,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJRXHPNZGDOGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068194 | |
Record name | 1H-Benzimidazole-2-pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39650-63-0 | |
Record name | 2-(5-Aminopentyl)benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39650-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole-2-pentanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039650630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole-2-pentanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzimidazole-2-pentanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1068194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-benzimidazole-pentane-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1H-Benzimidazole-2-pentanamine interact with Plasmodium falciparum spermidine synthase and what are the potential downstream effects?
A1: The research paper you provided focuses on the structural analysis of Plasmodium falciparum spermidine synthase in complex with this compound []. This means the study aimed to determine how the compound binds to the enzyme at a molecular level. [] Understanding the specific interactions between the compound and the enzyme's active site can provide insights into its mechanism of action as a potential inhibitor.
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